

troubleshooting errors in AMAS bioinformatics tool installation

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: AMAS

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AMAS Bioinformatics Tool: Technical Support Center

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the installation and use of **AMAS** bioinformatics tools. Please select the relevant tool below.

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AMAS: Alignment Manipulation and Summary

This section addresses issues related to the **AMAS** tool for multiple sequence alignment manipulation.

Frequently Asked Questions (FAQs)

Q1: What is **AMAS** and what are its primary functions?

A1: **AMAS** (Alignment Manipulation and Summary) is a command-line tool and Python package designed for handling large biological sequence alignments.^[1] Its key functions include:

- Concatenating multiple alignments.[\[2\]](#)
- Converting between alignment formats (FASTA, PHYLIP, NEXUS).[\[1\]](#)[\[2\]](#)
- Calculating summary statistics (e.g., number of taxa, alignment length, missing data, variable sites).[\[1\]](#)[\[2\]](#)
- Splitting concatenated alignments based on a partition file.[\[2\]](#)
- Creating replicate datasets.[\[1\]](#)

Q2: What are the system requirements for installing **AMAS**?

A2: **AMAS** is a Python 3 program and does not have any external dependencies, relying only on Python's core modules.[\[1\]](#) Therefore, the primary requirement is a working Python 3 installation.[\[3\]](#)

Q3: How do I install **AMAS**?

A3: **AMAS** can be used as a stand-alone script or as a Python module. You can download the source code from its GitHub repository.[\[1\]](#)[\[2\]](#) Once downloaded, you can run the **AMAS.py** script directly from the command line.[\[2\]](#)

Troubleshooting Guide

Issue 1: Argument list too long error when processing many files.

- Symptom: When trying to concatenate or summarize a large number of alignment files (e.g., >5,000) using a wildcard (*.fas), the system returns an Argument list too long error.[\[4\]](#)
- Cause: This error is due to a system limit on the maximum number of characters that can be passed in a single command-line argument.[\[4\]](#)
- Solution:
 - Check your system's argument limit: You can find your system's limit by running the command `getconf ARG_MAX`.[\[4\]](#)

- Process files in batches: A workaround is to split your alignment files into multiple subdirectories and run **AMAS** on each subdirectory. Then, you can concatenate the resulting intermediate files.[\[4\]](#)
- Increase the argument limit: On some Linux systems, it may be possible to increase the ARG_MAX limit, though this may require system administrator privileges.[\[4\]](#)

Issue 2: Concatenation of interleaved Nexus files produces incorrect alignments.

- Symptom: When concatenating interleaved Nexus files, the resulting alignment is erroneous, but the tool does not produce an error message.[\[5\]](#)
- Cause: This is a known issue within the **AMAS** tool.[\[5\]](#)
- Solution: At present, there is no direct fix within **AMAS** for this issue. It is recommended to convert the interleaved Nexus files to a sequential format (e.g., sequential Nexus or FASTA) before concatenation.

Issue 3: -n flag not working for concat command.

- Symptom: The -n flag, intended for a specific function during concatenation, is not working as expected.[\[5\]](#)
- Cause: This is a reported bug in the tool.[\[5\]](#)
- Solution: As this is a known issue, it is advisable to check the official **AMAS** GitHub issue tracker for any updates or workarounds provided by the developers.[\[5\]](#)

OWASP AMAS: Attack Surface Mapping

This section provides support for the OWASP **AMAS** tool used for in-depth attack surface mapping and asset discovery.

Frequently Asked Questions (FAQs)

Q1: What are the different ways to install OWASP **AMAS**?

A1: OWASP **AMAS** offers several installation methods to accommodate different user preferences and operating systems. These include:

- Compiling from Source: Requires a correctly configured Go environment (version ≥ 1.14).
[6]
- Using Docker: A straightforward method that uses a pre-built Docker image.[6][7]
- Homebrew (macOS): Can be installed using the brew package manager.[6][7]
- Snapcraft (Linux): Available as a Snap package for easy installation on supporting Linux distributions.[6][8]
- Package Managers: Maintained in the repositories of various Linux distributions like Kali Linux, Arch Linux, and FreeBSD.[6]

Q2: Where is the **AMAS** configuration file located?

A2: The **AMAS** configuration file (config.yaml) can be found in the following locations, depending on your operating system and how you installed it:

`$XDG_CONFIG_HOME/amass/config.yaml`, `$HOME/.config/amass/config.yaml`, or `/etc/amass/config.yaml`. [9] You can also specify a custom location using the `-config` flag. [9]

Q3: Why am I not getting many results from my scans?

A3: The effectiveness of **AMAS** scans heavily relies on the use of various data sources, many of which require API keys. [8] Without configuring API keys in the `datasources.yaml` file, **AMAS** will only use free and open-source intelligence, limiting the scope of its discovery. [8]

Troubleshooting Guide

Issue 1: Command 'go' not found after attempting to install from source.

- Symptom: After following the steps to compile from source, the `go` command is not recognized in the terminal. [9]
- Cause: The Go binary directory is not in your system's `PATH` environment variable. [9]

- Solution:
 - Verify Go installation: Ensure that Go is installed correctly. You can check the version with `go version`.[\[9\]](#)
 - Locate the Go binary: Use the command `sudo find / -type f -name "go" 2>/dev/null` to find the location of the Go executable. A common location is `/usr/local/go/bin/go`.[\[9\]](#)
 - Add Go to PATH: Add the Go binary directory to your PATH by running `export PATH=$PATH:/usr/local/go/bin`.[\[9\]](#) To make this change permanent, add this line to your shell's configuration file (e.g., `~/.bashrc`, `~/.zshrc`).
 - Alternatively, create a symbolic link: You can copy the Go binary to a directory that is already in your PATH, for example: `sudo cp /usr/local/go/bin/go /usr/bin`.[\[9\]](#)

Installation Method Comparison

Installation Method	Dependencies	Ease of Installation	Management
Compile from Source	Go (≥ 1.14)	Moderate	Manual updates
Docker	Docker	Easy	Pull new images
Homebrew	Homebrew	Easy	<code>brew upgrade amass</code>
Snapcraft	Snap	Easy	<code>sudo snap refresh</code>
Package Manager	Varies by distro	Easy	System updates

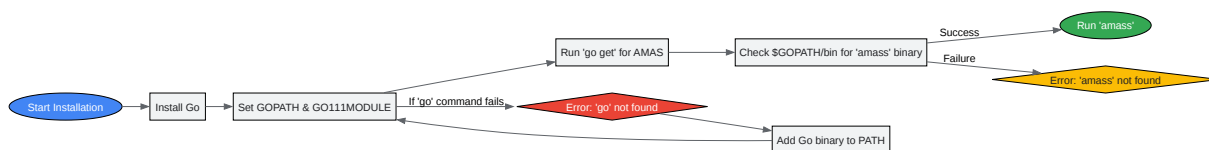
Issue 2: Persistent data is not saved between Docker container runs.

- Symptom: When running **AMAS** in a Docker container, the graph database and output files are lost after the container stops.
- Cause: A volume is not mounted to persist the data outside of the container.[\[6\]](#)
- Solution: Use the `-v` flag to mount a local directory to the container's output directory. The command should look similar to this: `docker run -v /your/local/output/directory:/root/.config/amass amass:latest`.[\[6\]](#)[\[7\]](#)

Issue 3: Snap installation fails or the **amass** command is not found.

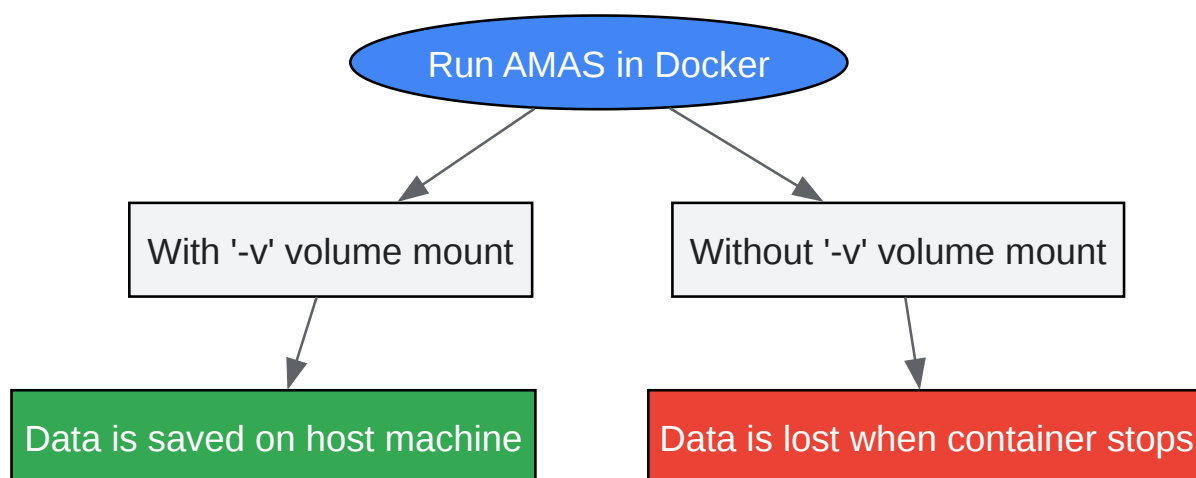
- Symptom: After installing via Snap, the **amass** command is not available.[8]
- Cause: The Snap binary directory may not be in your system's PATH.[6]
- Solution:
 - Add the Snap binary directory to your PATH: `export PATH=$PATH:/snap/bin`.[6]
 - If the installation itself is failing, consider building from source as an alternative.[8]

Visual Workflows



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Caption: Troubleshooting workflow for 'go' and **'amass'** command not found errors.



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- To cite this document: BenchChem. [troubleshooting errors in AMAS bioinformatics tool installation]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b013638#troubleshooting-errors-in-amas-bioinformatics-tool-installation>]

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